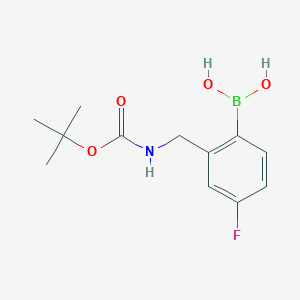
2-(N-Boc-氨基甲基)-4-氟苯基硼酸
描述
Synthesis Analysis
The synthesis of boronic acid derivatives, such as 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid, typically involves the reaction of a suitable boronic acid with amines. Paper discusses the diverse reactivity of 2-formylphenylboronic acid with secondary amines, leading to the formation of benzoxaboroles or complexed boroxins. This suggests that the synthesis of aminomethylphenylboronic acid derivatives could similarly proceed through reactions with amines, potentially under conditions that favor the formation of the desired boronic acid product.
Molecular Structure Analysis
The molecular structure of boronic acids is characterized by the presence of a boron atom connected to two hydroxyl groups and an organic substituent. The papers do not directly discuss the molecular structure of 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid, but paper provides a crystal structure of a benzoxaborole with a thiomorpholinyl substituent, which can give insights into the potential geometry and electronic structure of related boronic acid derivatives.
Chemical Reactions Analysis
Phenylboronic acids are known to participate in various chemical reactions, including the formation of Schiff bases and catalysis of amidation reactions. Paper describes the catalytic role of 2,4-bis(trifluoromethyl)phenylboronic acid in dehydrative amidation between carboxylic acids and amines, which could be relevant to the reactivity of 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid in similar contexts. Paper explores the formation of Schiff bases between formyl phenylboronic acids and amines, indicating that the Boc-protected aminomethyl group in the compound of interest could potentially engage in similar interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their substituents. While the papers do not provide specific data on the physical and chemical properties of 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid, they do offer general insights into the behavior of phenylboronic acids in aqueous solutions and their interactions with other molecules. For example, paper discusses the stability of imines formed with formyl phenylboronic acids and their detection in aqueous solutions, which could be relevant to the solubility and detection methods applicable to the compound .
科学研究应用
Application in Antibacterial and Antibiofilm Agents
- Summary of the Application : This compound has been used in the development of cationic peptidomimetic Gly-POX, which has shown effectiveness in killing MRSA persisters . This is due to its capacity to damage bacterial membranes .
- Methods of Application or Experimental Procedures : The cationic peptidomimetic Gly-POX was prepared via cationic ring-opening polymerization (CROP) of N-Boc-aminomethyl-2-oxazoline monomers with trifluoromethanesulfonate (MeOTf) as the initiator .
- Results or Outcomes : The compound effectively killed MRSA persisters at 4× MIC due to its capacity to damage membrane .
Application in Boron Neutron Capture Therapy (BNCT)
- Summary of the Application : Phenylboronic acid esters, including “2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid”, are considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
- Methods of Application or Experimental Procedures : The esterification of boronic acids with diols may restrict their reactivity with carbohydrates in vivo. Pinanediol, propanediol and pinacol are common diols used for the protection of boronic acids .
- Results or Outcomes : The boronic esters are not completely stable. They may be subject to transesterification with other diols, with the possible binding to carbohydrates, and to hydrolysis .
Application in Antibacterial and Antibiofilm Agents for Direct and Combination Therapies
- Summary of the Application : This compound has been used in the development of advanced antibacterial and antibiofilm agents for direct and combination therapies . It’s part of the structure of cationic polymers, which target bacterial membranes, and are thought to be the last frontier in antibacterial development .
- Methods of Application or Experimental Procedures : The cationic polymers were prepared via cationic ring-opening polymerization (CROP) of N-Boc-aminomethyl-2-oxazoline monomers with trifluoromethanesulfonate (MeOTf) as the initiator .
- Results or Outcomes : The compound effectively killed MRSA persisters at 4× MIC due to its capacity to damage membrane .
Application in One-Pot Amidation of N-Alloc-, N-Boc-, and N-Cbz Protected Amines
- Summary of the Application : This compound has been used in a practical one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
- Methods of Application or Experimental Procedures : The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
- Results or Outcomes : A variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .
Application in Dual Protection of Amino Functions
- Summary of the Application : This compound has been used in the dual protection of amino functions . The review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
- Methods of Application or Experimental Procedures : The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
- Results or Outcomes : A variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .
Application in Photochemistry in Flow for Drug Discovery
- Summary of the Application : This compound has been used in photochemistry in flow for drug discovery . The respective N-Boc-aminomethyl boronic acid pinacol esters and the appropriate diethyl malonate-derived olefin have been incorporated into many syntheses of academic interest and inspire industry and catalyst developers for either real-life industry applications or novel and even more specific photocatalytically active materials .
- Methods of Application or Experimental Procedures : The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
- Results or Outcomes : The compound has been incorporated into many syntheses of academic interest and inspires industry and catalyst developers for either real-life industry applications or novel and even more specific photocatalytically active materials .
安全和危害
Like all chemicals, boronic acids should be handled with care. They may cause skin and eye irritation, and may be harmful if swallowed or inhaled4.
未来方向
Boronic acids have been the subject of much research due to their unique properties and potential applications. For example, they are being explored for use in the development of sensors for saccharides, which could have applications in the diagnosis and monitoring of diseases like diabetes5.
Please note that this information is general in nature, and the properties and behavior of a specific boronic acid may vary. For detailed information about a specific compound, please refer to the relevant scientific literature.
属性
IUPAC Name |
[4-fluoro-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO4/c1-12(2,3)19-11(16)15-7-8-6-9(14)4-5-10(8)13(17)18/h4-6,17-18H,7H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANLARIENVQVRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)CNC(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395029 | |
| Record name | (2-{[(tert-Butoxycarbonyl)amino]methyl}-4-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid | |
CAS RN |
850568-64-8 | |
| Record name | (2-{[(tert-Butoxycarbonyl)amino]methyl}-4-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Aminomethyl)-4-fluorobenzeneboronic acid, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



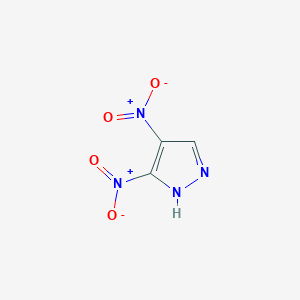
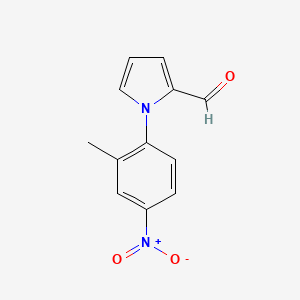
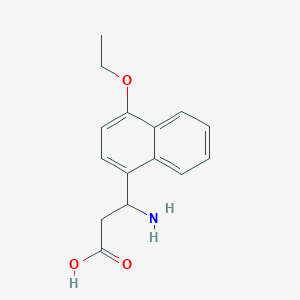
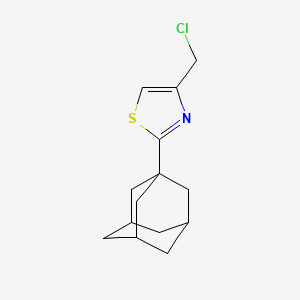
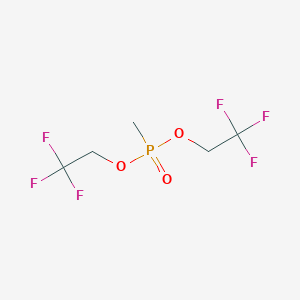
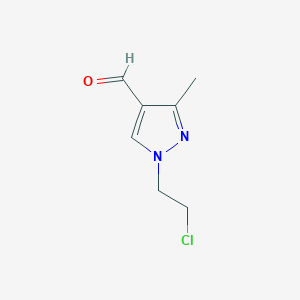
![1-Allyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1273919.png)
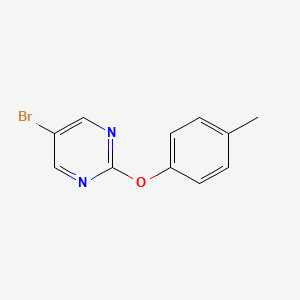
![2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid](/img/structure/B1273935.png)
![Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1273943.png)
![[(4-Tert-butylphenyl)sulfonyl]acetonitrile](/img/structure/B1273944.png)
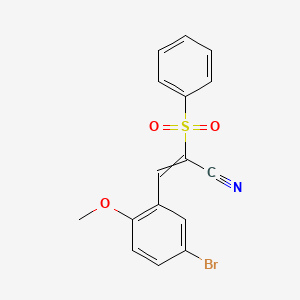
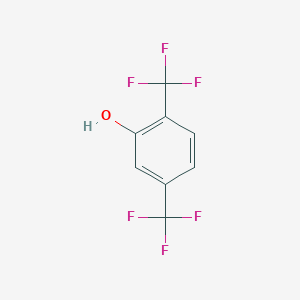
![2-{[(1-Phenylethyl)amino]methyl}phenol](/img/structure/B1273953.png)